synthesis and characterization of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride
synthesis and characterization of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride
Introduction: The Significance of O-Alkylated Hydroxylamines
O-alkylated hydroxylamines are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structure, featuring a nucleophilic nitrogen atom adjacent to an oxygen, allows for the formation of oximes and oxime ethers, which are critical functional groups in the development of novel therapeutic agents. These moieties serve as versatile bioisosteres for other functional groups, enhancing metabolic stability, modulating lipophilicity, and improving the pharmacokinetic profiles of drug candidates.[1] O-(2,2-dimethylpropyl)hydroxylamine, also known as O-neopentylhydroxylamine, incorporates a sterically demanding neopentyl group. This bulky, lipophilic moiety is of particular interest to drug development professionals for its ability to impart unique conformational constraints and shield adjacent functional groups from enzymatic degradation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to its stable hydrochloride salt, detailed characterization protocols, and the scientific rationale underpinning the experimental design.
Part 1: Synthesis of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride
The synthesis of O-alkylated hydroxylamines is most effectively and safely achieved through the alkylation of a protected hydroxylamine equivalent, followed by deprotection. Direct alkylation of hydroxylamine is often plagued by low yields and over-alkylation, producing undesired N,O-dialkylated and N,N-dialkylated byproducts. The chosen strategy, known as the Gabriel synthesis for O-substituted hydroxylamines, utilizes N-hydroxyphthalimide as a stable and efficient hydroxylamine surrogate. This method offers excellent control over the reaction, preventing over-alkylation and leading to high yields of the desired product.[2]
The overall synthetic pathway is a three-step process:
-
Alkylation: Nucleophilic substitution reaction between the potassium salt of N-hydroxyphthalimide and neopentyl bromide.
-
Deprotection: Cleavage of the phthaloyl protecting group from the intermediate, N-(neopentyloxy)phthalimide, using hydrazine.
-
Salt Formation: Conversion of the resulting free base, O-(2,2-dimethylpropyl)hydroxylamine, into its more stable and easily handled hydrochloride salt.
Diagram of the Synthetic Workflow
Caption: Synthetic route to O-(2,2-dimethylpropyl)hydroxylamine HCl.
Rationale for Experimental Choices
-
Choice of Base and Solvent (Step 1): Potassium hydroxide (KOH) is used to deprotonate N-hydroxyphthalimide, forming the potassium phthalimide salt. This salt is a potent nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the SN2 reaction with the primary alkyl halide, neopentyl bromide.
-
Choice of Deprotection Agent (Step 2): Hydrazine monohydrate is the classic and most efficient reagent for cleaving the phthaloyl group.[2] It reacts with N-(neopentyloxy)phthalimide to form the highly stable and insoluble phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle.
-
Choice of Salt Formation (Step 3): The free O-alkylhydroxylamine is an oil and can be unstable upon prolonged storage. Conversion to the hydrochloride salt using a solution of hydrogen chloride in a non-polar solvent like diethyl ether precipitates the product as a stable, crystalline solid. This form is significantly easier to handle, weigh, and store, ensuring long-term purity and viability.[3]
Detailed Experimental Protocol: Synthesis
Step 1: N-(2,2-dimethylpropoxy)phthalimide
-
To a stirred solution of N-hydroxyphthalimide (16.3 g, 100 mmol) in DMF (200 mL) at room temperature, add powdered potassium hydroxide (5.6 g, 100 mmol) portion-wise.
-
Stir the resulting suspension for 30 minutes until a homogenous solution of the potassium salt is formed.
-
Add 1-bromo-2,2-dimethylpropane (neopentyl bromide) (15.1 g, 100 mmol) to the reaction mixture.
-
Heat the mixture to 60°C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into 600 mL of ice-cold water.
-
The white precipitate of N-(neopentyloxy)phthalimide is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.
Step 2: O-(2,2-dimethylpropyl)hydroxylamine (Free Base)
-
Suspend the dried N-(neopentyloxy)phthalimide (23.3 g, 100 mmol) in ethanol (300 mL).
-
Add hydrazine monohydrate (5.5 mL, ~110 mmol) to the suspension.
-
Heat the mixture to reflux for 2 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol. The residue contains the crude free base.
Step 3: O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride
-
Dissolve the crude residue from Step 2 in diethyl ether (150 mL).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms.
-
Continue stirring for an additional 30 minutes in the ice bath.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield O-(2,2-dimethylpropyl)hydroxylamine hydrochloride.
Part 2: Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized O-(2,2-dimethylpropyl)hydroxylamine hydrochloride. The following analytical techniques provide a comprehensive profile of the compound.
Physical and Chemical Properties
| Property | Value | Source/Analogue |
| Molecular Formula | C₅H₁₄ClNO | - |
| Molecular Weight | 139.62 g/mol | - |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | ~125-130 °C (expected) | Analogy to[4] |
| Solubility | Soluble in water, methanol | Analogy to[5] |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the neopentyl group.
| ¹H NMR (Predicted, in D₂O) | ¹³C NMR (Predicted, in D₂O) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~1.00 | singlet |
| ~3.80 | singlet |
| ~4.90 (broad) | singlet |
Causality: The singlet at ~1.00 ppm for nine protons is the hallmark of the tert-butyl group within the neopentyl moiety. The adjacent quaternary carbon prevents any proton-proton coupling. The two protons of the -CH₂- group are deshielded by the adjacent oxygen atom, resulting in a singlet around 3.80 ppm. The acidic amine protons (-NH₃⁺) are typically broad and may exchange with solvent protons.[6]
2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 (broad) | Strong | N-H stretch of the ammonium salt (-NH₃⁺) |
| 2960-2870 | Strong | C-H stretch (aliphatic) |
| ~1580 | Medium | N-H bend (asymmetric) |
| ~1470 | Medium | C-H bend (CH₃ and CH₂) |
| ~1050 | Strong | C-O stretch |
Causality: The very broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the N-H bonds in an ammonium hydrochloride salt.[7][8] The strong C-O stretch confirms the presence of the alkoxy group.
3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The analysis is performed on the free base, O-(2,2-dimethylpropyl)hydroxylamine.
| m/z Value | Interpretation |
| 104.1 | [M+H]⁺ (Molecular ion of the free base + H⁺) |
| 57.1 | [C(CH₃)₃]⁺ (tert-butyl cation, a characteristic fragment) |
Causality: Under electrospray ionization (ESI) in positive mode, the free base will be protonated to give the [M+H]⁺ ion. A major fragmentation pathway for neopentyl compounds is the loss of the alkoxyamine moiety to form the very stable tert-butyl cation (m/z = 57), which would likely be the base peak in the spectrum.[9][10]
Safety and Handling
Hydroxylamine derivatives should be handled with care. O-(2,2-dimethylpropyl)hydroxylamine hydrochloride is expected to be an irritant to the skin, eyes, and respiratory tract.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for related compounds for detailed handling and disposal information.[12]
Applications in Drug Discovery
The primary application of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride is as a building block for creating oxime ethers. It can be reacted with aldehydes or ketones present in drug candidates or intermediates to install the neopentyloxyamino moiety. This modification can:
-
Enhance Metabolic Stability: The bulky neopentyl group can sterically hinder sites of metabolic attack.
-
Increase Lipophilicity: The hydrocarbon-rich neopentyl group increases the molecule's affinity for lipid environments, which can improve cell membrane permeability.
-
Modulate Receptor Binding: The specific size and shape of the group can influence how a molecule fits into a biological target's binding pocket.
Hydroxylamine hydrochloride and its derivatives are widely used as reagents in the synthesis of various pharmaceuticals, including anticancer drugs and sulfonamides.[13][14]
Conclusion
This guide has outlined a robust and reliable method for the synthesis of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, a valuable reagent for medicinal chemistry and drug discovery. The presented three-step synthesis, based on the well-established Gabriel methodology, provides a clear and logical pathway with high potential for success. The comprehensive characterization plan, including NMR, IR, and MS, provides the necessary framework for researchers to verify the structure and purity of the final product with confidence. By understanding the causality behind the experimental choices and analytical data, scientists can effectively synthesize and utilize this important building block in the development of next-generation therapeutics.
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